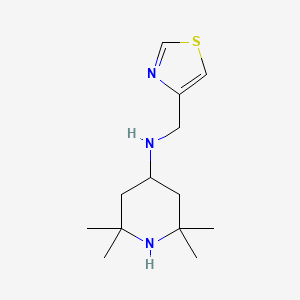

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C13H23N3S |

|---|---|

Molecular Weight |

253.41 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C13H23N3S/c1-12(2)5-10(6-13(3,4)16-12)14-7-11-8-17-9-15-11/h8-10,14,16H,5-7H2,1-4H3 |

InChI Key |

JMWHEPWOWFFEBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CSC=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiazole derivatives. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another approach involves the reaction of 2,2,6,6-tetramethylpiperidine with thiazole-4-carboxaldehyde under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxone and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like allylic chlorides and heterocyclic thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and allylated tertiary amines .

Scientific Research Applications

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a catalyst in drug synthesis.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. It may also interact with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

Thiazole vs. Aromatic Substituents : The thiazole-4-ylmethyl group in the target compound introduces sulfur and nitrogen heteroatoms, which may improve compatibility with polar polymers compared to purely aromatic substituents (e.g., biphenyl in ).

Low vs. High Molecular Weight : Unlike polymeric HALS like PowerStab™ 3346 (MW ~1600–2000), the target compound is a low-molecular-weight derivative, suggesting higher volatility but easier synthesis and purification.

Nitrophenyl Analogue : The nitro group in N-(2-nitrophenylmethyl)piperidin-4-amine could enhance UV absorption but may reduce radical scavenging efficiency due to electron-withdrawing effects.

Functional Performance Comparison

Table 2: Key Properties of HALS Compounds

Mechanistic Insights:

- Thiazole Contribution : The thiazole ring’s electron-rich nature may stabilize nitroxyl radicals during the HALS catalytic cycle, enhancing polymer protection.

- Polymeric vs. Monomeric HALS: Polymeric HALS (e.g., PowerStab™ 3346) exhibit superior migration resistance and longevity in harsh environments, whereas monomeric derivatives like the target compound may excel in applications requiring rapid dispersion.

Biological Activity

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine is a compound belonging to the piperidine class of organic compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties based on various studies and findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, contributing to its unique biological characteristics. The molecular formula is , and it exhibits significant steric hindrance due to the tetramethyl groups.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| Similar Piperidine Derivative | E. coli | 1 |

| Another Piperidine Analog | Bacillus subtilis | 0.75 |

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. Research has demonstrated that certain compounds can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. For example, a related compound showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line . This suggests that modifications in the piperidine structure can enhance selectivity towards cancer cells.

Case Study: MDA-MB-231 Cell Line

In a study focusing on the effects of piperidine derivatives on the MDA-MB-231 cell line:

- Treatment Duration : 30 days

- Outcome : Significant inhibition of cell proliferation was observed with a notable selectivity index favoring cancer cells over non-cancerous cells.

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets:

Q & A

Basic: What synthetic strategies are effective for synthesizing 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine, and how do reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions between thiazole-containing intermediates and substituted piperidines. For example, demonstrates that coupling acid derivatives (e.g., 3,4,5-trimethoxybenzamido-propyl-thiazole-4-carboxylic acid) with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) under Method A (likely HATU/DIPEA-mediated amidation) yields target compounds with yields ranging from 6% to 39% . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature : Room temperature to 60°C minimizes side reactions.

- Purification : Reverse-phase HPLC achieves >98% purity .

Advanced: How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

Methodological Answer:

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can identify potential targets. For example:

Target Preparation : Extract protein structures (e.g., kinases, GPCRs) from PDB.

Ligand Preparation : Optimize the compound’s 3D structure (using Gaussian for DFT geometry optimization) .

Docking Simulations : Focus on the thiazole ring and piperidine amine, which may interact with hydrophobic pockets or hydrogen-bond donors (e.g., ATP-binding sites).

highlights similar thiazole derivatives showing antimicrobial activity via enzyme inhibition, suggesting analogous mechanisms .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the thiazole-piperidine linkage (e.g., thiazole C-H protons at δ 7.2–7.5 ppm, piperidine methyl groups at δ 1.1–1.3 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., theoretical m/z 391.572 for C24H29N3S; compare with observed [M+H]+) .

- HPLC : Assess purity (>98% using C18 columns, 0.1% TFA/ACN gradient) .

Advanced: How can researchers resolve contradictions in pharmacological activity data across different assays?

Methodological Answer:

Contradictions often arise from assay conditions or off-target effects. Strategies include:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC50/EC50 consistency .

- Orthogonal Assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence-based (ADP-Glo) methods.

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

notes discrepancies in pharmacological screens for structurally related pyrimidine derivatives, resolved by adjusting buffer pH and ionic strength .

Basic: What structural features influence the compound’s stability under physiological conditions?

Methodological Answer:

- Steric Hindrance : The 2,2,6,6-tetramethylpiperidine group enhances conformational rigidity, reducing metabolic oxidation .

- Thiazole Ring Stability : Susceptible to photodegradation; store in amber vials at -20°C .

- Amine Protonation : The piperidine amine (pKa ~9.5) remains protonated at physiological pH, improving solubility in aqueous buffers .

Advanced: How can QSAR models optimize the compound’s bioactivity?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models require:

Dataset Curation : Collect bioactivity data (e.g., IC50, Ki) from analogues (e.g., ’s thiazole-amide derivatives) .

Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar volume), and topological (polar surface area) parameters.

Model Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets.

demonstrates that trifluoromethyl groups enhance lipophilicity and metabolic stability in pyrimidine derivatives, a principle applicable here .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Temperature : Store at -20°C in sealed, argon-purged vials to prevent oxidation.

- Solubility : Lyophilize as a hydrochloride salt for long-term stability (≥2 years) .

- Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How does substituent variation on the thiazole ring affect target selectivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CF3) : Increase binding to hydrophobic pockets (e.g., kinase ATP sites) .

- Bulkier Substituents : Reduce off-target interactions but may lower solubility (clogP >5).

shows that replacing pyrimidin-2-yl with tetrahydronaphthalen-1-yl groups in analogues decreased yield but improved selectivity for protease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.